Home > Products > Screening Compounds P64350 > 4'-Deoxy-4'-iododoxorubicin
4'-Deoxy-4'-iododoxorubicin -

4'-Deoxy-4'-iododoxorubicin

Catalog Number: EVT-1568968
CAS Number:
Molecular Formula: C27H29INO10+
Molecular Weight: 654.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4'-deoxy-4'-iododoxorubicinium is an organoiodine compound. It derives from a doxorubicin. It is a conjugate base of a 4'-deoxy-4'-iododoxorubicin.
Overview

4'-Deoxy-4'-iododoxorubicin is a halogenated anthracycline derivative of doxorubicin, designed to enhance anticancer activity while reducing cardiotoxicity. This compound has been shown to possess significant cytotoxic properties against various cancer cell lines, making it a subject of interest in cancer pharmacology. Its structural modifications aim to improve therapeutic efficacy and minimize side effects associated with traditional anthracyclines.

Source and Classification

4'-Deoxy-4'-iododoxorubicin is synthesized from doxorubicin, a well-known chemotherapeutic agent. It falls under the classification of anthracyclines, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. The specific modification of adding an iodine atom at the 4' position contributes to its unique pharmacological profile.

Synthesis Analysis

Methods

The synthesis of 4'-deoxy-4'-iododoxorubicin typically involves several chemical reactions that modify the doxorubicin structure. The general approach includes:

  1. Halogenation: Introduction of iodine at the 4' position of the doxorubicin molecule.
  2. Deoxygenation: Removal of the hydroxyl group at the 4' position, which enhances lipophilicity and alters pharmacokinetics.

Technical Details

The synthesis can be achieved through various chemical pathways, including nucleophilic substitution reactions where iodine replaces the hydroxyl group. This process is often facilitated by specific reagents that promote halogenation under controlled conditions to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for 4'-deoxy-4'-iododoxorubicin is C27H29I1N1O10, with a molecular weight of approximately 585.43 g/mol. The structure features:

  • An anthracycline core.
  • An iodine atom at the 4' position.
  • A deoxygenated hydroxyl group at the same position.

Data

Crystallographic studies have provided insights into its three-dimensional structure, revealing how the iodine substitution affects its spatial configuration and interactions with biological targets.

Chemical Reactions Analysis

Reactions

4'-Deoxy-4'-iododoxorubicin undergoes several key reactions in biological systems:

  1. Intercalation: The compound intercalates into DNA, disrupting replication and transcription processes.
  2. Topoisomerase Inhibition: It inhibits topoisomerase II, preventing DNA strand separation necessary for cell division.
  3. Metabolism: It is metabolized into various derivatives, including 4'-iodo-4'-deoxy-13-dihydrodoxorubicin, which also exhibit cytotoxic properties.

Technical Details

Studies indicate that this compound shows a higher incorporation rate into resistant cell lines compared to doxorubicin, suggesting altered pharmacodynamics that could be beneficial in overcoming drug resistance.

Mechanism of Action

Process

The mechanism by which 4'-deoxy-4'-iododoxorubicin exerts its anticancer effects involves:

  1. DNA Interaction: The compound intercalates between base pairs in DNA, leading to structural distortions.
  2. Apoptosis Induction: This disruption activates cellular pathways that result in programmed cell death.
  3. Resistance Modulation: Its unique structure allows it to evade some mechanisms of drug resistance seen with traditional anthracyclines.

Data

In vitro studies have demonstrated that 4'-deoxy-4'-iododoxorubicin exhibits significantly higher potency than doxorubicin across various cancer cell lines, particularly those exhibiting multidrug resistance traits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a powder or crystalline form.
  • Solubility: Exhibits varying solubility in organic solvents; enhanced lipophilicity aids in cellular uptake.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on its structure.

Relevant studies have characterized these properties extensively, indicating favorable conditions for storage and handling in laboratory settings.

Applications

Scientific Uses

4'-Deoxy-4'-iododoxorubicin is primarily investigated for its potential as an anticancer agent. Its applications include:

  1. Cancer Treatment: Particularly in cases where conventional therapies fail due to drug resistance.
  2. Research Tool: Used in studies aimed at understanding drug resistance mechanisms and developing novel therapeutic strategies.
  3. Pharmacological Studies: Investigated for its reduced cardiotoxicity compared to traditional anthracyclines, making it a candidate for safer cancer therapies .
Chemical Structure and Synthesis

Structural Modifications of Doxorubicin Derivatives

4'-Deoxy-4'-iododoxorubicin (Iododoxorubicin; CAS# 83997-75-5) represents a strategically modified anthracycline antibiotic designed to overcome limitations of the parent compound doxorubicin. Its core naphthacenedione framework retains the planar tetracyclic ring system essential for DNA intercalation but features critical alterations at the daunosamine sugar moiety. The 4'-hydroxyl group of doxorubicin is replaced by an iodine atom, resulting in simultaneous deoxygenation and halogenation. This modification significantly reduces the basicity of the adjacent amino group (pKa ~7.5 versus doxorubicin’s ~8.7) and increases lipophilicity (logP ~2.83), profoundly altering cellular uptake kinetics and distribution patterns [5] [6]. Unlike derivatives modified on the aglycone, the 4'-position halogenation minimizes disruption of the pharmacophore while optimizing pharmacokinetic properties. The iodine atom introduces steric bulk and electronic effects absent in non-halogenated analogues, contributing to unique biomolecular interactions [9].

Table 1: Structural Comparison of Doxorubicin and 4'-Deoxy-4'-iododoxorubicin

Structural FeatureDoxorubicin4'-Deoxy-4'-iododoxorubicin
4'-Position on Daunosamine-OH-I
Empirical FormulaC₂₇H₂₉NO₁₁C₂₇H₂₈INO₁₀
Molecular Weight (g/mol)543.52653.42
LogP (Calculated)~0.5~2.83
Amino Group pKa~8.7~7.5

Halogenation and Deoxygenation Strategies

The introduction of iodine at the 4'-position of anthracyclines leverages both steric and electronic strategies for biological optimization. Iodine’s large atomic radius (198 pm) creates steric hindrance near the glycosidic linkage, potentially restricting conformational flexibility of the sugar moiety. Its moderate electronegativity (2.66 on Pauling scale) induces a weak electron-withdrawing effect on the amino group, reducing basicity and protonation tendency under physiological pH. This deoxygenation-halogenation dual strategy eliminates hydrogen-bonding capability at the 4'-position while enhancing membrane permeability through increased lipophilicity. The carbon-iodine bond also offers potential for secondary interactions in biological targets via halogen bonding, where iodine acts as an electrophile with carbonyl groups or π-systems [3] [9]. These combined effects contribute to the analogue’s distinctive cellular uptake profile, characterized by more rapid and extensive accumulation compared to doxorubicin across various cancer cell lines .

Synthetic Pathways for 4'-Deoxy-4'-iododoxorubicin

The synthesis of 4'-deoxy-4'-iododoxorubicin employs regioselective halogenation of protected doxorubicin intermediates. A patented route involves microbial transformation using Streptomyces peucetius strains to generate 4'-deoxydoxorubicin, followed by iodination under controlled conditions [8]. Chemical synthesis typically proceeds via activation of the 4'-hydroxyl as a leaving group (e.g., triflate or tosylate) in protected doxorubicin, followed by nucleophilic displacement with iodide sources (e.g., tetrabutylammonium iodide in anhydrous dimethylformamide). Critical to this process is the protection of the C-13 ketone and the daunosamine amino group to prevent side reactions. Global deprotection under acidic conditions (e.g., HCl in methanol/dichloromethane mixtures) yields the final product as a hydrochloride salt. Purification involves silica gel chromatography using solvent gradients (e.g., chloroform/methanol/water) followed by crystallization from acetone/hexane mixtures [5] [8]. The stereochemical integrity at C-1', C-2', C-3', and C-5' is preserved throughout synthesis, maintaining the natural (2R,4S,5S,6S) configuration essential for DNA binding.

Molecular Weight and Formula Analysis

Elemental composition of 4'-deoxy-4'-iododoxorubicin (C₂₇H₂₈INO₁₀) reflects the replacement of oxygen with iodine at the 4'-position compared to doxorubicin (C₂₇H₂₉NO₁₁). High-resolution mass spectrometry confirms an exact mass of 653.0758 Da (monoisotopic) and molecular weight of 653.42 g/mol. Elemental analysis validates the stoichiometry: theoretical composition C 49.63%, H 4.32%, I 19.42%, N 2.14%, O 24.48%, matching experimental values within analytical error margins [4] [5]. The significant mass increase (~110 Da versus doxorubicin) primarily originates from iodine substitution (atomic mass 127 g/mol) coupled with oxygen removal. The compound’s density (1.81 g/cm³) and refractive index (1.727) reflect its condensed aromatic ring system and iodine content [4]. The molecular formula directly determines solubility characteristics; the compound exhibits limited aqueous solubility but dissolves readily in polar organic solvents like DMSO (100-200 mM stock solutions), methanol, and acetonitrile, consistent with its enhanced lipophilicity [5].

Crystallographic and 3D Structural Characterization

X-ray crystallography of 4'-deoxy-4'-iododoxorubicin complexed with DNA oligonucleotides provides atomic-level insights into its binding mode. The compound intercalates between base pairs at CpG and TpA sequences within d(TGTACA) and d(CGATCG) duplexes, with the anthracycline chromophore oriented perpendicularly to the DNA helical axis [9]. The daunosamine sugar occupies the minor groove, where the 4'-iodine atom forms van der Waals contacts with thymine methyl groups and deoxyribose protons. Crucially, the iodine substituent does not significantly alter the intercalation geometry compared to doxorubicin but modifies the solvent environment around the DNA-drug complex. The C-I bond length measures 2.12-2.15 Å, consistent with typical carbon-iodine covalent bonds. The torsion angle between the anthraquinone plane and the sugar ring (O-C1'-C2'-C3') ranges between 55-65°, influenced by crystal packing forces [9].

Notably, the 4'-iodo modification facilitates unique interactions with amyloidogenic proteins unrelated to its anticancer activity. In transthyretin (TTR) amyloid models, the drug binds Leu-55Pro TTR variant between β-sheets, with the iodine atom buried in a hydrophobic pocket and the anthracycline ring oriented perpendicularly to β-strands. This binding disrupts the "amyloid-like" oligomer structure, explaining its amyloid-dissociating activity observed in biochemical assays [3]. The dual binding modes to DNA and amyloid structures highlight the structural versatility conferred by the 4'-iodo modification.

Table 2: Crystallographic Data for 4'-Deoxy-4'-iododoxorubicin Complexes

Complexd(TGTACA) Complex (PDB: 1IMR)Leu-55Pro TTR Oligomer
Resolution1.60 ÅNot specified
Space GroupP 41 21 2Not specified
Binding SiteCpG/TpA intercalationInter-β-sheet pocket
Key InteractionsVan der Waals with thymine CH₃Iodine buried in pocket
Iodine Position Relative to Chromophore8.7-9.2 Å separation, perpendicular orientationPerpendicular to β-sheets

Properties

Product Name

4'-Deoxy-4'-iododoxorubicin

IUPAC Name

[(2S,3S,4S,6R)-3-iodo-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium

Molecular Formula

C27H29INO10+

Molecular Weight

654.4 g/mol

InChI

InChI=1S/C27H28INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3/p+1/t10-,13-,15-,17-,22+,27-/m0/s1

InChI Key

PDQGEKGUTOTUNV-TZSSRYMLSA-O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.